molecular formula C28H29NO3 B138796 RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL CAS No. 239466-40-1

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL

Cat. No.: B138796
CAS No.: 239466-40-1
M. Wt: 427.5 g/mol
InChI Key: HJLQGUYINSNRGP-LSDHQDQOSA-N
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Description

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C28H29NO3 and a molecular weight of 427.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a crucial component of the compound.

    Introduction of the Triphenylmethyl Group: The triphenylmethyl group is introduced to the piperidine ring through a series of reactions.

    Hydroxylation: The hydroxyl group is added to the piperidine ring.

    Esterification: The final step involves the esterification of the compound to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar steps as the laboratory methods but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may have applications in the development of new materials and environmental technologies.

Mechanism of Action

The mechanism of action of RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL can be compared with other similar compounds, such as:

    Ethyl (2E)-[4-hydroxy-1-(phenylmethyl)piperidin-3-ylidene]acetate: This compound has a phenylmethyl group instead of a triphenylmethyl group, which may result in different chemical and biological properties.

    Ethyl (2E)-[4-hydroxy-1-(methyl)piperidin-3-ylidene]acetate: The presence of a methyl group instead of a triphenylmethyl group can significantly alter the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

RAC- (2E)-3-[(Ethoxycarbonyl)methylene]-1-trityl-4-piperidinol is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Formula : C28H29NO3
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 239466-40-1

This compound is characterized by a piperidine ring and a triphenylmethyl group, which contribute to its unique biological properties. The compound's design allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cell signaling pathways, which may have implications for cancer treatment.
  • Receptor Binding : It binds to specific receptors that regulate cellular growth and proliferation, potentially leading to anticancer effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research involving melanoma and colon cancer cell lines demonstrated significant antiproliferative effects:

Cell LineIC50 (µM)Reference
SKM281.5
A3752.0
SW4802.5

These findings suggest that the compound may effectively inhibit the growth of cancer cells with specific genetic mutations.

Mechanistic Insights

The mechanism underlying the anticancer activity involves the modulation of signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are critical for tumor growth and survival. The compound's ability to inhibit CDC42 activity has also been noted, indicating its role as a potential therapeutic agent in targeting aggressive cancer types .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step focuses on constructing the piperidine structure.
  • Introduction of the Triphenylmethyl Group : This is achieved through a series of reactions that enhance the compound's stability and reactivity.
  • Hydroxylation and Esterification : Final modifications include adding hydroxyl groups and esterifying to yield the final product.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds with similar structures:

Compound NameStructure TypeNotable Activity
Ethyl (2E)-[4-hydroxy-1-(phenylmethyl)piperidin-3-ylidene]acetatePhenylmethyl derivativeModerate anticancer activity
Ethyl (2E)-[4-hydroxy-1-(methyl)piperidin-3-ylidene]acetateMethyl derivativeLower potency compared to RAC

The distinct structure of RAC contributes to its unique chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several case studies have documented the efficacy of RAC in various biological assays:

  • Antimicrobial Activity : A study indicated that derivatives of piperidine compounds exhibited selective antimicrobial activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .
  • Toxicology Assessments : Toxicological evaluations revealed that RAC maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further development in clinical settings.

Properties

IUPAC Name

ethyl (2E)-2-(4-hydroxy-1-tritylpiperidin-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c1-2-32-27(31)20-22-21-29(19-18-26(22)30)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20,26,30H,2,18-19,21H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLQGUYINSNRGP-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629498
Record name Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239466-40-1
Record name Ethyl (2E)-2-[4-hydroxy-1-(triphenylmethyl)-3-piperidinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239466-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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